molecular formula C11H14N4O B11753372 (1E)-N'-Hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

(1E)-N'-Hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

Cat. No.: B11753372
M. Wt: 218.26 g/mol
InChI Key: QPUPFXMXRMRPFT-UHFFFAOYSA-N
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Description

N-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanimidamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanimidamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

    Formation of the Propanimidamide Moiety: The final step involves the reaction of the benzimidazole derivative with a suitable amidine precursor under basic conditions to form the propanimidamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and benzimidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide
  • N-hydroxy-3-(1H-1,3-benzodiazol-1-yl)propanimidamide
  • N-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)butanimidamide

Uniqueness

N-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanimidamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the hydroxy group

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide

InChI

InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14)

InChI Key

QPUPFXMXRMRPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=NO)N

Origin of Product

United States

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